(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid
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Overview
Description
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid is an organic compound characterized by the presence of two fluorine atoms and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid typically involves the introduction of fluorine atoms into a butanoic acid derivative. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. The reaction conditions often include the use of transition-metal catalysts to facilitate the incorporation of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone for oxidative cleavage, reducing agents such as zinc or dimethyl sulfide for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor signaling, and overall cellular function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated butanoic acids and difluoromethylated derivatives. Examples are:
- 4,4-Difluoro-2,3,3-trimethylpentanoic acid
- 4,4-Difluoro-2,3,3-trimethylhexanoic acid
Uniqueness
What sets (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid apart is its specific stereochemistry and the positioning of the fluorine atoms, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2S)-4,4-difluoro-2,3,3-trimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4(5(10)11)7(2,3)6(8)9/h4,6H,1-3H3,(H,10,11)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBQIJEQUQNPJ-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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